molecular formula C11H7BrOS B063451 3-(3-Bromobenzoyl)thiophene CAS No. 187963-91-3

3-(3-Bromobenzoyl)thiophene

Cat. No.: B063451
CAS No.: 187963-91-3
M. Wt: 267.14 g/mol
InChI Key: GHCSNYCUSDAYOB-UHFFFAOYSA-N
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Description

3-(3-Bromobenzoyl)thiophene is an organic compound with the molecular formula C11H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromobenzoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromobenzoyl)thiophene typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromobenzoyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Coupling Products: Complex aromatic compounds.

Scientific Research Applications

3-(3-Bromobenzoyl)thiophene has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(3-Bromobenzoyl)thiophene is unique due to the specific positioning of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

(3-bromophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCSNYCUSDAYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452710
Record name 3-(3-BROMOBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187963-91-3
Record name 3-(3-BROMOBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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